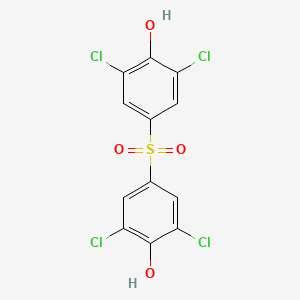

2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol (2,6-DC-4-DCHP) is a synthetic phenol derivative with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent in a variety of chemical reactions, as an inhibitor of certain enzymes, and as a fluorescent probe for imaging. 2,6-DC-4-DCHP has been used in studies ranging from biochemistry to pharmacology and toxicology.

Aplicaciones Científicas De Investigación

Sulfonation and Sulfation Reactions

The chloro- and dichlorophenols, including compounds structurally related to 2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol, undergo sulfonation reactions with sulfuric acid and SO3 in various solvents. The distribution of sulfonic acid isomers is mainly determined by the ortho- and para-directing effects of the hydroxy substituent, highlighting the chemical reactivity and synthesis pathways of chlorinated phenols (Wit & Cerfontain, 2010).

Applications in Material Science

Fuel Cell Applications

Sulfonated poly(arylene ether sulfone) block copolymers with fluorenyl groups, potentially including derivatives of 2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol, have been synthesized and show promising properties for fuel cell applications. These polymers exhibit high proton conductivity and mechanical strength, indicating their utility in the development of efficient and durable fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).

Biological and Therapeutic Applications

Potential Therapeutic Agents

Derivatives of 2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol have been synthesized and evaluated for biological activities. Some derivatives exhibit considerable inhibitory activity against α-glucosidase enzyme, indicating potential therapeutic applications of these compounds (Abbasi et al., 2019).

Photodegradation of Pollutants

Compounds structurally similar to 2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol, such as water-soluble porphyrins, have been studied for their photodegradation efficiency of phenols. These studies provide insights into the potential environmental applications of these compounds in treating and managing pollution (Monteiro et al., 2005).

Propiedades

IUPAC Name |

2,6-dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O4S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDJTJGFHTVGGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308190 |

Source

|

| Record name | NSC202669 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol | |

CAS RN |

30609-79-1 |

Source

|

| Record name | NSC202669 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC202669 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate](/img/structure/B1347085.png)